molecular formula C5H6I2 B1600880 1,3-Diiodobicyclo[1.1.1]pentane CAS No. 105542-98-1

1,3-Diiodobicyclo[1.1.1]pentane

Cat. No. B1600880
CAS RN: 105542-98-1
M. Wt: 319.91 g/mol
InChI Key: JJWNAOGSAYBEPB-UHFFFAOYSA-N
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Description

1,3-Diiodobicyclo[1.1.1]pentane is a chemical compound with the CAS Number: 105542-98-1 . It has a molecular weight of 319.91 and its IUPAC name is 1,3-diiodobicyclo[1.1.1]pentane .


Synthesis Analysis

The synthesis of 1,3-Diiodobicyclo[1.1.1]pentane involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This method is a powerful strategy to construct 1,3-disubstituted-BCP ketones from readily available starting materials and with suitable functional group tolerance .


Molecular Structure Analysis

The InChI code for 1,3-Diiodobicyclo[1.1.1]pentane is 1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2 .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Diiodobicyclo[1.1.1]pentane are still being explored. Recent advances in the synthetic chemistry of BCP focus on the radical multicomponent carboamination of [1.1.1]propellane .


Physical And Chemical Properties Analysis

1,3-Diiodobicyclo[1.1.1]pentane has a melting point of 145-150 degrees . It is a powder in physical form . The compound has a density of 2.8±0.1 g/cm3 .

Scientific Research Applications

Drug Discovery: Bioisostere for Phenyl Rings

1,3-Diiodobicyclo[1.1.1]pentane: is a valuable bioisostere for 1,4-disubstituted phenyl rings. It’s used in medicinal chemistry to improve the properties of drug candidates, such as increasing aqueous solubility, permeability, and metabolic stability . This compound has been instrumental in the development of new drugs by providing a scaffold that mimics the phenyl ring while offering better pharmacokinetic profiles.

Organic Synthesis: Radical Carboamination

In organic synthesis, 1,3-Diiodobicyclo[1.1.1]pentane serves as an intermediate for radical multicomponent carboamination reactions . This process allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives, expanding the toolkit for synthesizing complex organic molecules with potential pharmaceutical applications.

Material Science: Three-Dimensional Scaffolds

The compound’s unique structure is used in material science to create three-dimensional cyclic scaffolds. These structures are important for developing materials with specific properties, such as high passive permeability and water solubility, which can be beneficial in various industrial applications .

Bioisostere Applications: Enhancing Drug Properties

As a bioisostere, 1,3-Diiodobicyclo[1.1.1]pentane is employed to enhance the properties of drugs. It’s used to replace tert-butyl groups, internal alkynes, and disubstituted arenes, leading to drugs with decreased nonspecific binding and improved pharmacological profiles .

Drug Discovery: Synthesis of BCP Derivatives

The compound is pivotal in synthesizing bicyclo[1.1.1]pentane (BCP) derivatives, which are crucial in drug discovery. These derivatives serve as bioisosteres for various functional groups in bioactive compounds, aiding in the creation of new drugs with favorable attributes .

Industrial Applications: Synthesis of Arylsulfonium Salts

In the industrial sector, 1,3-Diiodobicyclo[1.1.1]pentane is used to synthesize arylsulfonium salts. These salts have a wide range of applications, including as surfactants, antistatic agents, antibacterial agents, herbicides, and ionic liquids, showcasing the compound’s versatility beyond pharmaceuticals .

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of warning . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

While 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) represent an important class of bioisosteres with para-substituted aromatic rings, synthetic methods to access 1,3-disubstituted BCP ketones are still scarce throughout the literature . Therefore, future research could focus on developing new synthetic methods for these compounds.

Mechanism of Action

Target of Action

1,3-Diiodobicyclo[1.1.1]pentane is a synthetic compound that is used in modern drug discovery . .

Mode of Action

It is known that 1,3-diiodobicyclo[111]pentane is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . This suggests that it may interact with its targets in a similar manner to these groups.

Biochemical Pathways

The biochemical pathways affected by 1,3-Diiodobicyclo[11It is known that the compound can be synthesized via a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .

Pharmacokinetics

The pharmacokinetic properties of 1,3-Diiodobicyclo[11It is known that the compound generally offers high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,3-Diiodobicyclo[11It is known that the compound is a high-value bioisostere for certain groups , suggesting that it may have similar effects to these groups at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diiodobicyclo[11It is known that the compound has improved metabolic stability , suggesting that it may be relatively stable under various environmental conditions.

properties

IUPAC Name

1,3-diiodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNAOGSAYBEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474239
Record name Bicyclo[1.1.1]pentane, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodobicyclo[1.1.1]pentane

CAS RN

105542-98-1
Record name Bicyclo[1.1.1]pentane, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Diiodobicyclo[1.1.1]pentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 1,3-Diiodobicyclo[1.1.1]pentane in chemical synthesis?

A: 1,3-Diiodobicyclo[1.1.1]pentane serves as a valuable precursor for the synthesis of [1.1.1]propellane [, , ]. This is achieved through its reaction with sodium cyanide in dimethyl sulfoxide (DMSO) []. This reaction highlights the compound's ability to undergo nucleophilic substitution, opening avenues for further functionalization.

Q2: What evidence suggests the involvement of carbocation intermediates in reactions involving 1,3-Diiodobicyclo[1.1.1]pentane?

A: Research indicates that the reaction of 1,3-Diiodobicyclo[1.1.1]pentane with nucleophiles likely proceeds through the formation of unrearranged carbocation intermediates [, ]. This observation is particularly interesting as it provides insights into the reaction mechanism and potential synthetic applications of this compound.

Q3: Beyond [1.1.1]propellane, what other compounds can be synthesized using 1,3-Diiodobicyclo[1.1.1]pentane?

A: 1,3-Diiodobicyclo[1.1.1]pentane can be utilized to synthesize novel cage quaternary salts [, ]. This synthesis involves nucleophilic substitution reactions, further highlighting the versatility of this compound as a building block for more complex structures.

Q4: Are there any continuous flow processes utilizing 1,3-Diiodobicyclo[1.1.1]pentane?

A: Yes, 1,3-Diiodobicyclo[1.1.1]pentane has been successfully employed in a continuous flow process to synthesize [1.1.1]propellane []. This approach, which avoids the need for isolating the often volatile [1.1.1]propellane, highlights the potential for scaling up the production of this important intermediate.

Q5: What alternative methods exist for synthesizing [1.1.1]propellane besides using 1,3-Diiodobicyclo[1.1.1]pentane?

A: While 1,3-Diiodobicyclo[1.1.1]pentane is a key precursor for [1.1.1]propellane, the original synthesis involves a multi-step process starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane []. Comparing these methods could offer insights into their respective efficiencies and potential for different applications.

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